Methyl 3-(laurylthio)propionate

Description

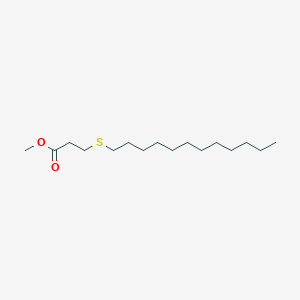

Methyl 3-(laurylthio)propionate is an organosulfur compound characterized by a lauryl (C₁₂H₂₅) thioether group attached to a propionate ester. Its molecular formula is C₁₆H₃₂O₂S, with a molecular weight of 288.5 g/mol. Structurally, it combines a hydrophobic lauryl chain with a polar ester group, making it amphiphilic.

Properties

CAS No. |

19759-75-2 |

|---|---|

Molecular Formula |

C16H32O2S |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

methyl 3-dodecylsulfanylpropanoate |

InChI |

InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h3-15H2,1-2H3 |

InChI Key |

VSIGYUOJAOCSKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCSCCC(=O)OC |

Other CAS No. |

19759-75-2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(laurylthio)propionate is an ester compound characterized by a laurylthio group, which imparts unique properties suitable for various applications. Its chemical formula is , and it has a molecular weight of approximately 218.36 g/mol. The presence of the thioether functional group enhances its stability and reactivity in different chemical environments.

Applications in Material Science

1. Light Stabilizers

One of the primary applications of this compound is as a component in light stabilizer compositions. These stabilizers are crucial for enhancing the durability of polyolefin resins used in automotive and construction materials. The compound helps protect against photodegradation, thereby extending the lifespan of products such as instrument panels and bumpers .

2. Chemical Synthesis

This compound serves as a precursor for synthesizing other thioether compounds. For instance, it can be utilized to produce tetrakis[methylene-3-(laurylthio)propionate]methane, which has applications in creating resilient thermoplastic resins . This property makes it valuable in the development of new materials with enhanced mechanical properties.

Applications in Biochemical Research

1. Microbial Studies

In biochemical research, this compound has been employed to study the metabolism of sulfur-containing compounds by various microorganisms. For example, it plays a role in understanding the catabolism pathways of methionine in cheese-related bacteria, which is essential for flavor development in dairy products .

2. Environmental Studies

The compound is also significant in environmental microbiology, where it aids in investigating the demethylation processes of dimethylsulfoniopropionate (DMSP) by marine bacteria. This research contributes to understanding sulfur cycling in marine ecosystems .

Case Study 1: Light Stabilizer Composition

A study on the formulation of light stabilizers incorporating this compound demonstrated improved weatherability and UV resistance compared to traditional stabilizers. The results indicated that products containing this compound exhibited significantly lower degradation rates under simulated sunlight exposure .

Case Study 2: Microbial Metabolism

Research involving lactococci showed that this compound was instrumental in elucidating methionine catabolism pathways. The findings revealed that this compound facilitated the production of flavor compounds during cheese fermentation processes, highlighting its importance in food science .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 3-(laurylthio)propionate with structurally related thioesters, esters, and aromatic derivatives:

Key Findings from Comparative Analysis

Hydrophobicity and Solubility

- Alkyl Chain Impact : this compound’s long lauryl chain renders it highly hydrophobic, contrasting with the water-insoluble but smaller Methyl 3-(methylthio)propionate . Lauryl derivatives are ideal for lipid-based formulations, while methyl/phenyl analogs suit polar organic solvents.

- Aromatic vs. Aliphatic: Methyl 3-phenylpropionate (C₁₀H₁₂O₂) lacks sulfur but shares ester functionality, favoring applications in non-reactive esterification processes .

Reactivity and Stability

- Thioether vs. Disulfide : Unlike N-Succinimidyl 3-(2-pyridyldithio)propionate (which forms reversible disulfide bonds in bioconjugation) , this compound’s thioether group is less reactive but more stable under oxidative conditions.

- Halogenated Derivatives : Bromophenyl analogs (e.g., Methyl 3-(4-bromophenyl)propionate) exhibit enhanced electronic properties for halogen-bonding in drug design .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the thiolate anion on the α,β-unsaturated ester, forming a β-thioether propionate. Sodium methoxide (NaOMe), as demonstrated in the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, serves as an effective catalyst. Typical conditions include:

-

Temperature : 80–120°C

-

Catalyst loading : 1–5 mol% NaOMe

-

Reaction time : 2–3 hours

A representative procedure involves heating methyl acrylate with lauryl mercaptan (1:1 molar ratio) and NaOMe at 90°C under nitrogen. Post-reaction neutralization with acetic acid and crystallization yields the product.

Esterification of 3-(Laurylthio)propionic Acid

Esterification of pre-synthesized 3-(laurylthio)propionic acid with methanol offers an alternative pathway. This two-step process first synthesizes the acid via thiol-ene coupling, followed by acid-catalyzed esterification.

Step 1: Synthesis of 3-(Laurylthio)propionic Acid

Acrylic acid (CH₂=CHCOOH) reacts with lauryl mercaptan under radical initiation (e.g., azobisisobutyronitrile, AIBN) to form 3-(laurylthio)propionic acid. Conditions include:

Step 2: Esterification with Methanol

The acid is esterified using methanol in the presence of sulfuric acid or tungsten-based catalysts. For example, tungstic acid (H₂WO₄) catalyzes esterification at 85°C with a molar ratio of 1:2 (acid:methanol), achieving yields of 85–90%.

Nucleophilic Substitution Approaches

Halogenated propionate esters (e.g., methyl 3-bromopropionate) can undergo nucleophilic substitution with lauryl mercaptan. This method requires a base (e.g., triethylamine) to deprotonate the thiol and facilitate displacement.

Key Parameters

-

Solvent : Dichloromethane or dimethylformamide

-

Temperature : 25–50°C

-

Reaction time : 6–12 hours

-

Yield : 70–80% (inferred from similar substitutions).

Biotechnological Synthesis

While no direct microbial synthesis of methyl 3-(laurylthio)propionate is documented, fermentation-based approaches for structurally related thioethers (e.g., 3-methylthiopropionic acid) suggest potential pathways. Bacillus cereus cultures produce thioether metabolites via enzymatic sulfhydryl transfer, which could theoretically be adapted for laurylthio-functionalized propionates.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the advantages, limitations, and performance metrics of each method.

Table 1: Comparison of Preparation Methods for this compound

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Thiol-Michael Addition | NaOMe | 80–120 | 2–3 | 80–90 | High |

| Esterification | H₂WO₄/H₂SO₄ | 70–85 | 6–8 | 85–90 | Moderate |

| Nucleophilic Substitution | Triethylamine | 25–50 | 6–12 | 70–80 | Low |

| Biotechnological | Enzymatic | 30–37 | 48–72 | 50–60* | Experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.